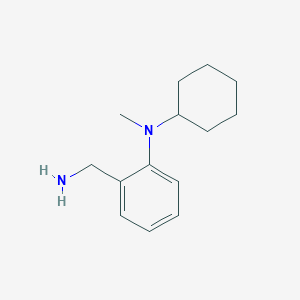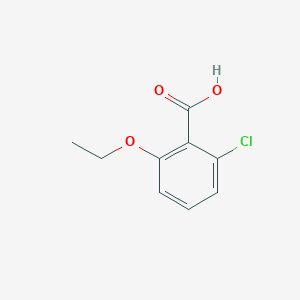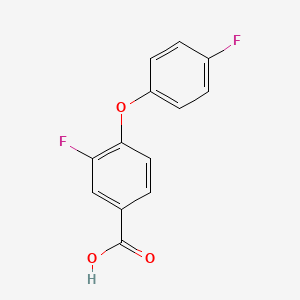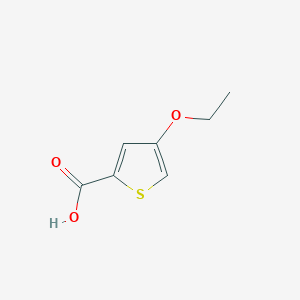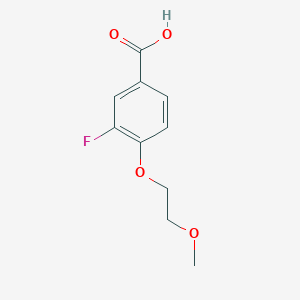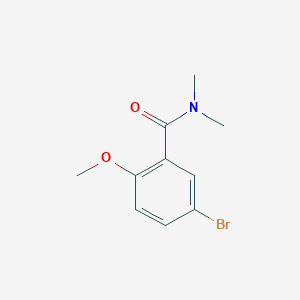
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is represented by the molecular formula C14H26N2O2 . More detailed structural information is not available in the retrieved resources.Chemical Reactions Analysis
Specific chemical reactions involving “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” are not mentioned in the available resources. It is likely that this compound participates in various chemical reactions, given its use in research and development .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is an oil at room temperature . Its molecular weight is 254.37 . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
- Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .
Application 2: Synthesis of N-Benzoyl Pyrrolidine
- Summary of Application: Pyrrolidine has been used for the synthesis of N-Benzoyl pyrrolidine from benzaldehyde via oxidative amination .
Application 3: Synthesis of N-Sulfinyl Aldimines
- Summary of Application: Pyrrolidine may be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .
Application 4: Synthesis of Taddol-Pyrrolidine Phosphoramidite
- Summary of Application: Pyrrolidine can be used to synthesize Taddol-pyrrolidine phosphoramidite, a ligand for rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole .
Application 5: Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
- Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .
Application 6: Synthesis of PyrrolidineQuin-BAM
Safety And Hazards
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R)-2-piperidin-4-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBPQOQDHFBDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



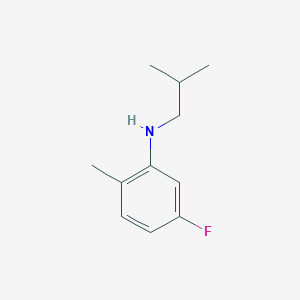
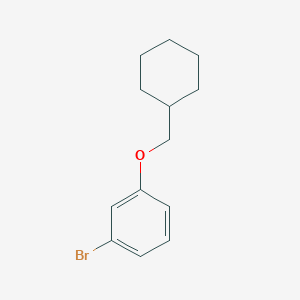
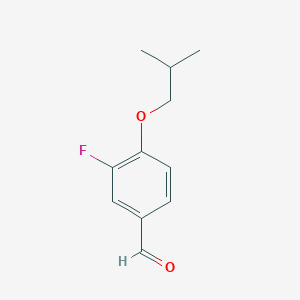
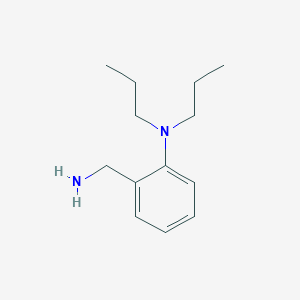
![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)
![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
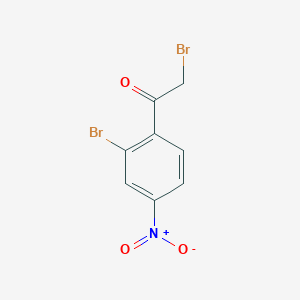
![4-[2-(Aminomethyl)phenyl]-2-piperazinone](/img/structure/B1385923.png)
